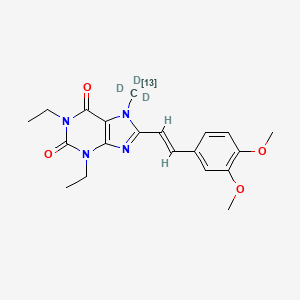

Istradefylline-13C,d3

Description

BenchChem offers high-quality Istradefylline-13C,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Istradefylline-13C,d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24N4O4 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-(trideuterio(113C)methyl)purine-2,6-dione |

InChI |

InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+/i3+1D3 |

InChI Key |

IQVRBWUUXZMOPW-YGJBQVCASA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C(=NC2=C1C(=O)N(C(=O)N2CC)CC)/C=C/C3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Istradefylline-13C,d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Istradefylline-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the adenosine A2A receptor antagonist, Istradefylline, in various biological matrices. This document details a probable synthetic pathway, experimental protocols, and characterization data, compiled to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Istradefylline is a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease. To support its clinical development and subsequent therapeutic drug monitoring, a stable isotope-labeled internal standard is essential for robust bioanalytical assays, typically performed using liquid chromatography-mass spectrometry (LC-MS). Istradefylline-13C,d3, with a single carbon-13 and three deuterium atoms on the N-7 methyl group, is the preferred internal standard due to its chemical identity with the analyte and a distinct mass difference of +4 Da, which prevents cross-signal interference.

Physicochemical Properties

A summary of the key physicochemical properties of Istradefylline-13C,d3 is presented in Table 1.

| Property | Value |

| Formal Name | (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-(methyl-¹³C,d₃)-3,7-dihydro-1H-purine-2,6-dione |

| Chemical Formula | C₁₉¹³CH₂₁D₃N₄O₄ |

| Molecular Weight | 388.47 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99% for ¹³C, ≥98% for Deuterium |

| Solubility | Soluble in DMSO and Methanol |

Synthesis Pathway

The synthesis of Istradefylline-13C,d3 involves a multi-step process that culminates in the introduction of the isotopically labeled methyl group. A plausible and efficient synthetic route is outlined below. The key final step involves the methylation of a desmethyl-istradefylline precursor using a labeled methylating agent.

Caption: Proposed synthetic workflow for Istradefylline-13C,d3.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-3,7-dihydro-1H-purine-2,6-dione (Desmethyl-istradefylline)

This procedure is adapted from known synthetic methods for xanthine derivatives.

-

Step 1: Synthesis of 5,6-Diamino-1,3-diethyluracil.

-

To a solution of 1,3-diethyl-6-aminouracil in a suitable solvent (e.g., acetic acid), sodium nitrite is added portion-wise at a controlled temperature to yield 1,3-diethyl-6-amino-5-nitrosouracil.

-

The nitroso intermediate is then reduced, typically using a reducing agent like sodium dithionite or catalytic hydrogenation (e.g., H₂/Pd-C), to afford 5,6-diamino-1,3-diethyluracil. The product is isolated and purified by recrystallization.

-

-

Step 2: Condensation with 3,4-Dimethoxycinnamic acid.

-

A mixture of 5,6-diamino-1,3-diethyluracil and 3,4-dimethoxycinnamic acid is heated in a high-boiling point solvent such as polyphosphoric acid or a similar condensing agent.

-

The reaction mixture is heated for several hours until the condensation and subsequent cyclization are complete.

-

The reaction is then quenched by pouring it into ice water, and the resulting precipitate is collected by filtration.

-

The crude product, desmethyl-istradefylline, is purified by column chromatography or recrystallization to yield a pure solid.

-

Synthesis of Istradefylline-13C,d3

-

Step 3: N-Methylation with ¹³C,d₃-Methyl Iodide.

-

To a solution of desmethyl-istradefylline in an anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF), a suitable base (e.g., potassium carbonate or sodium hydride) is added.

-

The mixture is stirred at room temperature to facilitate the formation of the anion.

-

¹³C,d₃-Methyl iodide is then added to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, which can be monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude Istradefylline-13C,d3 is purified by column chromatography on silica gel to afford the final product as a solid.

-

Characterization Data

The synthesized Istradefylline-13C,d3 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the successful incorporation of the isotopic labels.

| Ion | Expected m/z | Observed m/z |

| [M+H]⁺ | 389.24 | ~389.2 |

| [M+Na]⁺ | 411.22 | ~411.2 |

The observed mass spectrum should show a clear peak corresponding to the labeled compound, with the absence of a significant peak at the m/z of the unlabeled Istradefylline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the isotopic labels.

-

¹H NMR: The proton NMR spectrum will be very similar to that of unlabeled Istradefylline, with the notable absence of the singlet corresponding to the N-7 methyl protons.

-

¹³C NMR: The carbon-13 NMR spectrum will show a signal for the labeled methyl carbon, which may exhibit a different splitting pattern due to the attached deuterium atoms. The chemical shift will be consistent with a methyl group attached to a nitrogen atom in a purine ring system.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from synthesis to characterization.

Caption: Overall experimental workflow for Istradefylline-13C,d3.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of Istradefylline-13C,d3. The proposed synthetic route is robust and relies on established chemical transformations. The provided experimental protocols and characterization data serve as a valuable resource for researchers and scientists involved in the development and analysis of Istradefylline. The availability of a high-quality, well-characterized internal standard is paramount for the generation of reliable pharmacokinetic and clinical data.

An In-depth Technical Guide to the Physical and Chemical Properties of Istradefylline-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Istradefylline-13C,d3, a stable isotope-labeled derivative of Istradefylline. Istradefylline is a selective adenosine A2A receptor antagonist utilized as an adjunctive treatment for Parkinson's disease.[1] This document details the physicochemical characteristics of Istradefylline-13C,d3, its mechanism of action through the adenosine A2A receptor signaling pathway, and a representative experimental protocol for its use as an internal standard in bioanalytical methods. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties

Istradefylline-13C,d3 is a stable isotope-labeled version of Istradefylline, designed for use as an internal standard in quantitative bioanalysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass difference from the unlabeled parent compound, allowing for precise and accurate quantification in complex biological matrices.

The key physical and chemical properties of Istradefylline-13C,d3 are summarized in the table below.

| Property | Value |

| Formal Name | (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-(methyl-13C,d3)-3,7-dihydro-1H-purine-2,6-dione |

| Molecular Formula | C₁₉[¹³C]H₂₁D₃N₄O₄ |

| Molecular Weight | 388.44 g/mol |

| Purity | ≥95% (HPLC) |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) |

| Appearance | Solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage Conditions | -20°C |

| Canonical SMILES | CCN(C(N1CC)=O)C2=C(N(--INVALID-LINK--([2H])[2H])C(/C=C/C3=CC=C(OC)C(OC)=C3)=N2)C1=O |

| InChI Key | IQVRBWUUXZMOPW-YGJBQVCASA-N |

Mechanism of Action and Signaling Pathway

Istradefylline is a selective antagonist of the adenosine A2A receptor.[1] These receptors are highly expressed in the basal ganglia, a region of the brain critical for motor control that is significantly affected in Parkinson's disease. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect striato-pallidal pathway, contributing to motor symptoms.

Adenosine A2A receptors are G-protein coupled receptors that, when activated by endogenous adenosine, stimulate the Gs alpha subunit. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates various downstream targets, ultimately leading to the potentiation of the indirect pathway's inhibitory output.

By acting as an antagonist, istradefylline blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade. This reduction in A2A receptor signaling helps to normalize the function of the indirect pathway, restoring a better balance of motor control.

Experimental Protocols

Istradefylline-13C,d3 is primarily used as an internal standard for the quantification of istradefylline in biological samples by LC-MS/MS. Below is a representative protocol for the analysis of istradefylline in plasma, synthesized from published methods.[2][3]

Sample Preparation

A protein precipitation method is commonly employed for the extraction of istradefylline from plasma samples.[3]

-

To 100 µL of plasma sample, add 20 µL of Istradefylline-13C,d3 internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following table outlines a typical set of parameters for an LC-MS/MS method for the analysis of istradefylline.

| Parameter | Condition |

| Chromatography System | UPLC or HPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-programmed gradient may be used to optimize separation |

| Flow Rate | 0.4 mL/min[2] |

| Injection Volume | 5-20 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Istradefylline: To be determined empiricallyIstradefylline-13C,d3: To be determined empirically |

| Collision Energy | To be optimized for each transition |

| Declustering Potential | To be optimized |

Note: Specific MRM transitions and MS parameters need to be optimized for the specific instrument being used.

Conclusion

Istradefylline-13C,d3 is an essential tool for the accurate and precise quantification of istradefylline in preclinical and clinical research. Its well-defined physical and chemical properties, combined with its role as a stable isotope-labeled internal standard, make it invaluable for pharmacokinetic and drug metabolism studies. A thorough understanding of its properties, the mechanism of action of the parent compound, and appropriate analytical methodologies are crucial for its effective use in a research and development setting. This guide provides a foundational resource for professionals working with this important analytical standard.

References

Istradefylline-13C,d3 CAS number and molecular weight

An In-depth Technical Guide to Istradefylline-13C,d3

This technical guide provides a comprehensive overview of Istradefylline-13C,d3, an isotopically labeled form of Istradefylline, for researchers, scientists, and drug development professionals. Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease (PD).[1][2] The stable isotope-labeled version is primarily used as an internal standard for quantification in mass spectrometry-based studies.[3]

Physicochemical Properties

Istradefylline-13C,d3 is the 13C- and deuterium-labeled form of Istradefylline.[4]

| Property | Value | Source(s) |

| CAS Number | 2749234-46-4 | [4] |

| Unlabeled CAS Number | 155270-99-8 | [5] |

| Molecular Formula | C₁₉¹³CH₂₁D₃N₄O₄ | [3][4][5][6] |

| Molecular Weight | 388.44 g/mol | [4][6] |

| Formal Name | (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-(methyl-¹³C-d₃)-3,7-dihydro-1H-purine-2,6-dione | [3] |

Pharmacology and Mechanism of Action

Istradefylline is a selective antagonist of the adenosine A2A receptor, with a Ki value of 2.2 nM.[3][4] These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control that degenerates in Parkinson's disease.[1] In PD, the loss of dopaminergic neurons leads to overactivity of the indirect striato-pallidal pathway, which suppresses voluntary movement.[7]

Adenosine A2A receptors are expressed on GABAergic medium spiny neurons within this indirect pathway.[1] By binding to these receptors, adenosine exerts an excitatory effect, increasing GABAergic transmission and thus inhibiting motor function.[7] Istradefylline antagonizes this action, preventing the excitatory effects of adenosine and reducing the excessive inhibitory output from this pathway.[7][8] This non-dopaminergic mechanism helps to normalize the function of motor circuits and improves motor control in conjunction with dopamine replacement therapies like levodopa.[7][9]

Signaling Pathway

The diagram below illustrates the role of Istradefylline in modulating the indirect pathway in Parkinson's disease.

Pharmacokinetics

Pharmacokinetic parameters for unlabeled Istradefylline and its primary active metabolites are summarized below.

| Parameter | Istradefylline | Metabolite M1 | Metabolite M8 | Source(s) |

| Cmax (ng/mL) | 181.1 | 4.34 | 12.6 | [1] |

| Tmax (h) | 2.0 | 3.5 | 3.0 | [1] |

| AUC (ng*h/mL) | 11,100 | - | 610 | [1] |

| Half-life (h) | 64-69 | - | - | [1] |

| Protein Binding | ~98% | - | - | [1] |

Istradefylline is primarily metabolized by cytochrome P450 enzymes CYP1A1, CYP3A4, and CYP3A5.[1][9]

Experimental Protocols

Synthesis of Istradefylline

A patented synthesis process for Istradefylline involves a multi-step procedure.[10][11] The general workflow is outlined below.

Key Steps:

-

Cyclization: 1,3-diethylformamide and cyanoacetic acid react in acetic anhydride to form the initial pyrimidine ring structure (Compound I).[10]

-

Nitration: The intermediate is nitrated using sodium nitrite in acetic acid to yield Compound II.[10]

-

Reduction: The nitro group is reduced to an amino group (Compound III).[10]

-

Condensation & Cyclization: Compound III is reacted with 3-(3,4-dimethoxyl-phenol)-acryloyl chloride, followed by cyclization to form the purine-2,6-dione core.[10][11]

-

Methylation: The final step is methylation to yield Istradefylline.[10][11]

Preclinical Efficacy Studies

Istradefylline's efficacy has been demonstrated in various animal models of Parkinson's disease.

-

Rodent Models: In rats, Istradefylline effectively reverses catalepsy induced by the dopamine antagonist haloperidol (ED₅₀ value of 0.23 mg/kg) or by reserpine.[3][12]

-

Primate Models: In MPTP-treated marmosets (a primate model of PD), oral administration of Istradefylline alleviates postural defects and improves motor disability in a dose-dependent manner without inducing dyskinesia.[3] When combined with levodopa or dopamine agonists, it produces a robust improvement in motor function.[13]

Clinical Trials

The approval of Istradefylline was based on four key randomized, double-blind, placebo-controlled clinical trials in PD patients experiencing "off" episodes while on a stable levodopa regimen.[9][14]

-

Study Design: Patients were required to have at least two hours of "off" time per day.[13] They were randomized to receive a placebo, 20 mg/day, or 40 mg/day of Istradefylline for a 12-week period.[13][14]

-

Primary Efficacy Outcome: The primary endpoint was the change from baseline in the total daily "off" time.

-

Results: The trials demonstrated that both 20 mg/day and 40 mg/day doses of Istradefylline provided a statistically significant reduction in daily "off" time compared to placebo.[7]

| Dose | Reduction in "Off" Time vs. Placebo (hours) | Source(s) |

| 20 mg/day | 0.64–0.76 | [7] |

| 40 mg/day | 0.74–1.2 | [7] |

The most common adverse reactions (≥5% and more frequent than placebo) were dyskinesia, dizziness, constipation, nausea, hallucination, and insomnia.[14]

Use in Research

Istradefylline-13C,d3 is specifically designed for use as an internal standard in analytical chemistry.[3] Its stable heavy isotope enrichment allows for precise quantification of unlabeled Istradefylline in biological matrices (e.g., plasma, tissue) by GC- or LC-MS without interfering with the measurement of the endogenous compound.[3][4] This is crucial for pharmacokinetic, metabolic, and therapeutic drug monitoring studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Istradefylline - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sussex-research.com [sussex-research.com]

- 6. Istradefylline-13C-D3 - Protheragen [protheragen.ai]

- 7. tandfonline.com [tandfonline.com]

- 8. What is the mechanism of Istradefylline? [synapse.patsnap.com]

- 9. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104974157A - Istradefylline synthesis process - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Istradefylline | CAS#:155270-99-8 | Chemsrc [chemsrc.com]

- 13. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NOURIANZ® (istradefylline) Clinical Trial Details & Side Effects [nourianzhcp.com]

A Technical Guide to Istradefylline-13C,d3 for Research Applications

This guide provides an in-depth overview of the commercial availability and technical specifications of Istradefylline-13C,d3, a crucial tool for researchers in pharmacology and drug development. It also details its principal application as an internal standard in bioanalytical assays and illustrates its mechanism of action within the context of neurobiology.

Commercial Availability and Specifications

Istradefylline-13C,d3 is available from several reputable suppliers of research chemicals. The isotopically labeled compound serves as an ideal internal standard for the accurate quantification of istradefylline in complex biological matrices using mass spectrometry-based methods. A summary of key specifications from various suppliers is presented below.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Formulation | Storage |

| Cayman Chemical | 31240 | ≥98% | ≥99% deuterated forms (d1-d3) | A solid | -20°C |

| Bertin Bioreagent | 31240 | Information not available | Information not available | A solid | Dry ice (shipping) |

| Sussex Research | SI090080 | >95% (HPLC) | >95% | A solid | -20°C |

| MedChemExpress | HY-10888S | Information not available | Information not available | A solid | -80°C (6 months), -20°C (1 month) |

| GlpBio | GC15108 | >99.00% | Information not available | A solid | -20°C |

Mechanism of Action: Adenosine A2A Receptor Antagonism

Istradefylline is a selective antagonist of the adenosine A2A receptor.[1][2] These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control that is significantly affected in Parkinson's disease.[3][4] Specifically, A2A receptors are co-localized with dopamine D2 receptors on striatal medium spiny neurons of the "indirect pathway".[4][5][6][7]

In Parkinson's disease, the loss of dopamine leads to overactivity of this indirect pathway, contributing to motor symptoms. Adenosine, acting on A2A receptors, normally enhances the activity of this pathway. By blocking these receptors, istradefylline reduces the inhibitory output from the basal ganglia, thereby helping to alleviate motor deficits.[3][5][7]

Experimental Protocol: Quantification of Istradefylline in Plasma using LC-MS/MS

The following is a representative protocol for the quantification of istradefylline in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Istradefylline-13C,d3 as an internal standard. This protocol is a composite of methodologies described in the scientific literature and should be optimized for specific instrumentation and laboratory conditions.

1. Materials and Reagents

-

Istradefylline and Istradefylline-13C,d3 standards

-

Human or animal plasma (e.g., rat plasma)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Standard and Internal Standard Preparation

-

Prepare stock solutions of istradefylline and Istradefylline-13C,d3 in a suitable solvent such as methanol or DMSO.

-

Prepare working solutions of istradefylline for the calibration curve by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard (Istradefylline-13C,d3).

3. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, add a known amount of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Example Condition |

| HPLC System | An ultra-performance liquid chromatography (UPLC) system |

| Column | A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to separate the analyte from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MRM Transitions | To be determined by direct infusion of the standards (e.g., for istradefylline and its labeled internal standard) |

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of istradefylline to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of istradefylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Medium spiny neuron - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Activation of direct and indirect pathway medium spiny neurons drives distinct brain-wide responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic purity and stability of Istradefylline-13C,d3

An In-depth Technical Guide on the Isotopic Purity and Stability of Istradefylline-¹³C,d₃

Introduction

Istradefylline is a selective adenosine A₂A receptor antagonist utilized as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease, particularly in managing "off" episodes.[1][2][3] In the realm of pharmaceutical research and clinical drug monitoring, quantitative bioanalysis using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) is paramount. The accuracy of these methods relies heavily on the use of stable isotope-labeled internal standards. Istradefylline-¹³C,d₃ is the ¹³C- and deuterium-labeled form of Istradefylline, designed specifically for this purpose.[4][5] This guide provides a comprehensive overview of its isotopic purity, stability, and the experimental protocols necessary for its characterization and use.

Isotopic and Chemical Purity

The primary function of Istradefylline-¹³C,d₃ is to serve as an internal standard for the precise quantification of Istradefylline in biological matrices.[6][7] This application demands high isotopic purity to prevent signal overlap (crosstalk) with the unlabeled analyte and high chemical purity to ensure accurate standard concentrations.

Data on Purity and Enrichment

The following table summarizes the reported purity specifications for Istradefylline-¹³C,d₃ from various suppliers. It is crucial for researchers to distinguish between chemical purity, typically assessed by HPLC, and isotopic purity (or enrichment), which is determined by mass spectrometry.

| Parameter | Specification | Analytical Method | Source(s) |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | Mass Spectrometry | [6][7] |

| Isotopic Enrichment | >95% | Mass Spectrometry | [8] |

| Chemical Purity | >95% | HPLC | [8] |

Stability Profile

The stability of an internal standard is critical for ensuring the integrity of analytical results over time. Data is available for both the solid-state and solution-state stability of Istradefylline-¹³C,d₃. Furthermore, studies on the parent compound, Istradefylline, reveal important considerations regarding its photostability.

Data on Stability and Storage

| Form | Condition | Duration | Recommended Storage | Source(s) |

| Solid | Ambient | Not Specified | ≥ 4 years (long-term) | [6] |

| Solution | -20°C | 1 month | -20°C or -80°C | [4] |

| Solution | -80°C | 6 months | -80°C | [4] |

| Aqueous Solution | Exposed to light | Not Specified | Extremely unstable, protect from light | [9] |

Note: The photostability study was conducted on the unlabeled Istradefylline aqueous solution, but these findings are critical and directly applicable to the handling of its isotopically labeled counterpart.[9]

Experimental Protocols

Detailed experimental procedures are essential for the verification of purity and the assessment of stability.

Protocol 1: Determination of Chemical and Isotopic Purity by LC-MS

Objective: To quantify the chemical purity and confirm the isotopic enrichment of Istradefylline-¹³C,d₃.

Methodology: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled with a high-resolution mass spectrometer (HRMS) is used.

Materials and Reagents:

-

Istradefylline-¹³C,d₃ reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Ammonium Acetate (for mobile phase modification)

-

Phosphate buffer (as an alternative mobile phase component)[10]

-

Volumetric flasks and pipettes

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Orthophosphoric Acid (70:30 v/v)[11][12]

-

Column Temperature: 25-40°C

-

Injection Volume: 10 µL

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Scan Mode: Full scan from m/z 100-500 to identify impurities

-

Selected Ion Monitoring (SIM): Monitor the m/z for unlabeled Istradefylline (approx. 385.4 g/mol ) and Istradefylline-¹³C,d₃ (approx. 388.5 g/mol )[6][7]

-

Resolution: >10,000 to resolve isotopic peaks

Procedure:

-

Standard Preparation: Prepare a stock solution of Istradefylline-¹³C,d₃ in a suitable solvent (e.g., DMSO or Methanol) at a concentration of ~0.5 mg/mL.[5][6][10]

-

Injection: Inject the prepared solution into the LC-MS system.

-

Data Acquisition: Acquire both UV and MS data.

Data Analysis:

-

Chemical Purity: Calculate the area percentage of the main peak from the UV chromatogram. The purity is expressed as (Area of main peak / Total area of all peaks) x 100.

-

Isotopic Purity: From the mass spectrum, determine the relative intensity of the mass peak corresponding to the unlabeled compound (M+0) versus the labeled compound (M+4). The isotopic purity is calculated as (Intensity of M+4 / (Intensity of M+0 + Intensity of M+4)) x 100.

Protocol 2: Assessment of Photostability in Solution

Objective: To evaluate the stability of Istradefylline-¹³C,d₃ in solution when exposed to light, based on findings for the parent compound.[9]

Materials and Reagents:

-

Istradefylline-¹³C,d₃ stock solution

-

Acetonitrile and Water (HPLC grade)

-

Transparent and amber vials

Procedure:

-

Sample Preparation: Prepare two sets of identical solutions of Istradefylline-¹³C,d₃ in a mixture of water and acetonitrile.

-

Storage Conditions:

-

Set A (Light Exposed): Store in transparent vials under controlled light conditions (e.g., ICH option 2, cool white fluorescent lamp).

-

Set B (Control): Store in amber vials, wrapped in aluminum foil, at the same temperature.

-

-

Time Points: Analyze samples from both sets at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

-

Analysis: Use the LC-MS method described in Protocol 1 to determine the concentration of Istradefylline-¹³C,d₃ and identify any degradation products.

Data Interpretation: Compare the peak area of the main compound in Set A to that in Set B at each time point. A significant decrease in the peak area in Set A indicates photolytic degradation. The appearance of new peaks suggests the formation of photodegradants.

Mechanism of Action and Signaling Pathway

Istradefylline functions by blocking the adenosine A₂A receptor.[13][14] This receptor is a G-protein coupled receptor (GPCR) that, when activated by adenosine, initiates a signaling cascade that increases intracellular cyclic AMP (cAMP).[15][16][17] This pathway plays a role in modulating neuronal activity and immune responses.[15][18] By antagonizing this receptor, Istradefylline counteracts the inhibitory effects of adenosine on dopamine signaling in the basal ganglia, which is beneficial in Parkinson's disease.[3][14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Istradefylline - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Istradefylline? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Istradefylline-13C-d3 - Biochemicals - CAT N°: 31240 [bertin-bioreagent.com]

- 8. sussex-research.com [sussex-research.com]

- 9. researchgate.net [researchgate.net]

- 10. CN105891377A - High-performance liquid chromatography analytical method for istradefylline related substances - Google Patents [patents.google.com]

- 11. rjptonline.org [rjptonline.org]

- 12. rjptonline.org [rjptonline.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 18. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Method Development of Istradefylline using Istradefylline-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline is a selective adenosine A₂A receptor antagonist approved for the treatment of Parkinson's disease. Accurate and reliable quantification of istradefylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed application note and protocol for the development and validation of a sensitive and specific LC-MS/MS method for the determination of istradefylline in human plasma, utilizing its stable isotope-labeled internal standard, Istradefylline-¹³C,d₃.

Istradefylline-¹³C,d₃ is the recommended internal standard for the quantification of istradefylline by LC-MS/MS, as it shares identical physicochemical properties with the analyte, ensuring accurate correction for matrix effects and variability in sample processing and instrument response.[1][2][3][4][5][6]

Mechanism of Action of Istradefylline

Istradefylline exerts its therapeutic effect by selectively blocking the adenosine A₂A receptors in the basal ganglia, a key area of the brain involved in motor control.[7] In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect striato-pallidal pathway, which is modulated by adenosine A₂A receptors. By antagonizing these receptors, istradefylline helps to normalize this pathway, thereby improving motor function.[7]

References

- 1. latamjpharm.org [latamjpharm.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Istradefylline-13C-d3 - Biochemicals - CAT N°: 31240 [bertin-bioreagent.com]

- 5. glpbio.com [glpbio.com]

- 6. Separation and identification of impurities from intermediates of istradefylline - Beijing Institute of Technology [pure.bit.edu.cn]

- 7. go.drugbank.com [go.drugbank.com]

Application Note: Quantitative Bioanalysis of Istradefylline with Istradefylline-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline is a selective adenosine A₂A receptor antagonist approved for the treatment of Parkinson's disease. Accurate quantification of istradefylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for the quantitative bioanalysis of istradefylline in human plasma using a sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with a stable isotope-labeled internal standard, Istradefylline-¹³C,d₃.

Mechanism of Action

Istradefylline exerts its therapeutic effect by selectively blocking the adenosine A₂A receptor. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect basal ganglia pathway, which is modulated by adenosine A₂A receptors. By antagonizing these receptors, istradefylline helps to restore the normal function of this pathway, thereby alleviating motor symptoms.[1][2]

Figure 1: Istradefylline's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the UPLC-MS/MS method for the analysis of istradefylline.

Table 1: Linearity and Range

| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Istradefylline | Human Plasma | 1 - 500 | >0.99 |

| Istradefylline | Rat Plasma | 10 - 5000 | >0.99 |

Data for human plasma is based on a clinical pharmacology review, and data for rat plasma is from a published UPLC-MS/MS method.[3][4]

Table 2: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Istradefylline | 385.2 | 298.1 |

| Istradefylline-¹³C,d₃ | 389.2 | 302.1 |

Precursor ions correspond to [M+H]⁺. Product ions are proposed based on common fragmentation patterns.

Experimental Protocols

Materials and Reagents

-

Istradefylline reference standard

-

Istradefylline-¹³C,d₃ internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂EDTA)

UPLC-MS/MS Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent[4]

Sample Preparation

A protein precipitation method is employed for the extraction of istradefylline from human plasma.[3]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of Istradefylline-¹³C,d₃ internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Inject into the UPLC-MS/MS system.

Figure 2: Sample Preparation Workflow.

UPLC-MS/MS Method

-

Mobile Phase A: 0.2% Formic acid in water[4]

-

Mobile Phase B: Acetonitrile[4]

-

Flow Rate: 0.4 mL/min[4]

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0.0 - 0.5 min: 10% B

-

0.5 - 2.0 min: 10% to 90% B

-

2.0 - 2.5 min: 90% B

-

2.5 - 2.6 min: 90% to 10% B

-

2.6 - 3.5 min: 10% B

-

-

MS Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS Detection Mode: Multiple Reaction Monitoring (MRM)

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 3: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Analyte should be stable under various storage and processing conditions |

Conclusion

This application note provides a comprehensive framework for the quantitative bioanalysis of istradefylline in human plasma using Istradefylline-¹³C,d₃ as an internal standard. The described UPLC-MS/MS method, coupled with a straightforward protein precipitation sample preparation, offers the sensitivity, specificity, and throughput required for demanding bioanalytical applications in drug development. Adherence to the detailed protocols and thorough method validation will ensure the generation of high-quality data for pharmacokinetic and other clinical studies.

References

Application Notes and Protocols for Istradefylline Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline is a selective adenosine A₂A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa in adult patients with Parkinson's disease experiencing "off" episodes. Accurate and reliable quantification of istradefylline in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document outlines detailed protocols for the most commonly cited sample preparation technique for istradefylline in plasma: protein precipitation.

Sample Preparation Techniques

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples prior to analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principle involves the addition of an organic solvent or an acid to the plasma sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte of interest is collected for analysis.

Protein Precipitation with Methanol

This method is effective for the extraction of istradefylline from plasma and has been successfully applied in pharmacokinetic studies.[1]

Experimental Protocol:

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Vortex the thawed plasma sample to ensure homogeneity. Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard (IS) Spiking: Add the appropriate volume of the internal standard solution to the plasma sample. An example of an internal standard used in a similar analysis is 8-(3-chlorostyryl)caffeine.[1]

-

Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. The 3:1 ratio of methanol to plasma is crucial for efficient protein precipitation.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the mixture at a high speed (e.g., 13,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[2]

-

Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

-

Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Linearity Range | 10 - 5000 ng/mL in rat plasma | [1] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL in rat plasma | [1] |

Note: Specific recovery and matrix effect data for istradefylline using this method were not explicitly detailed in the reviewed literature. However, the method was successfully applied to a pharmacokinetic study, indicating acceptable performance.[1]

Workflow Diagram:

Protein Precipitation with Acetonitrile

Acetonitrile is another commonly used solvent for protein precipitation and is often considered more efficient than methanol in precipitating plasma proteins.

Experimental Protocol:

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Vortex the thawed plasma sample to ensure homogeneity. Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard (IS) Spiking: Add the appropriate volume of the internal standard solution to the plasma sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. A 3:1 solvent-to-sample ratio is generally recommended.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Analysis: The supernatant can be directly injected or further processed (e.g., evaporation and reconstitution) before LC-MS/MS analysis.

Quantitative Data Summary:

While a specific validation study for istradefylline using acetonitrile precipitation was not found, a general study on protein precipitation showed that acetonitrile can achieve over 80% recovery for various drugs.

| Parameter | General Value | Reference |

| Recovery | >80% (for a drug cocktail) |

Note: The matrix effect should be carefully evaluated during method validation, as co-eluting endogenous components can cause ion suppression or enhancement in the mass spectrometer.

Workflow Diagram:

Other Potential Sample Preparation Techniques

Solid-Phase Extraction (SPE)

SPE offers a higher degree of selectivity and sample cleanup compared to protein precipitation. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent. For a weakly basic compound like istradefylline, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be suitable.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). For istradefylline, extraction from an alkalinized plasma sample into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate could be a viable approach.

Note: The development and validation of SPE or LLE methods for istradefylline would require careful optimization of sorbents, solvents, and pH conditions to achieve satisfactory recovery and minimize matrix effects.

Method Validation Considerations

Any bioanalytical method for the quantification of istradefylline in plasma must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention time of istradefylline and the internal standard.

-

Linearity: Demonstrating a linear relationship between the instrument response and the concentration of the analyte over a defined range.

-

Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Recovery: Determining the efficiency of the extraction procedure.

-

Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte and internal standard.

-

Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Conclusion

Protein precipitation with methanol or acetonitrile is a simple, rapid, and effective method for the preparation of plasma samples for the quantitative analysis of istradefylline. While these methods are straightforward, careful validation is essential to ensure the accuracy and reliability of the analytical results. For more complex matrices or when higher sensitivity is required, the development of an SPE or LLE method may be beneficial, although specific protocols for istradefylline are not currently well-documented in the scientific literature.

References

Application Note: High-Throughput Analysis of Istradefylline and its Labeled Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Istradefylline and its stable isotope-labeled internal standard using a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is suitable for pharmacokinetic studies and routine drug analysis in biological matrices.

Introduction

Istradefylline is a selective adenosine A₂A receptor antagonist used as an adjunctive treatment for Parkinson's disease. Accurate and reliable quantification of Istradefylline in biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision. This document provides a comprehensive protocol for the separation and quantification of Istradefylline and its deuterated internal standard.

Chromatographic Conditions

A reversed-phase ultra-high-performance liquid chromatography (UPLC) method coupled with a triple quadrupole mass spectrometer is recommended for the analysis of Istradefylline and its labeled internal standard. The following table summarizes the optimized chromatographic and mass spectrometric parameters.

| Parameter | Value |

| Chromatography | |

| System | UPLC System |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

| Mass Spectrometry | |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 3 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Table 1: Optimized LC-MS/MS Parameters

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.0 | 5 | 95 |

| 3.0 | 5 | 95 |

| 3.1 | 95 | 5 |

| 4.0 | 95 | 5 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Istradefylline | 385.2 | 218.1 | 35 |

| Istradefylline-d3 | 388.2 | 221.1 | 35 |

Experimental Protocol

Materials and Reagents

-

Istradefylline reference standard

-

Istradefylline-d3 (or other suitable labeled internal standard)

-

HPLC-grade acetonitrile and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Polypropylene microcentrifuge tubes

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Istradefylline and Istradefylline-d3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Istradefylline stock solution in 50:50 acetonitrile/water to create calibration standards.

-

Internal Standard Working Solution: Dilute the Istradefylline-d3 stock solution with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL Istradefylline-d3) to each tube and vortex briefly.

-

Add 150 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of Istradefylline.

Caption: Simplified signaling pathway of Istradefylline's mechanism of action.

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of Istradefylline and its labeled internal standard in biological matrices. The protocol is straightforward and can be readily implemented in a high-throughput laboratory setting to support pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the analytical results.

Troubleshooting & Optimization

Matrix effects in Istradefylline bioanalysis using Istradefylline-13C,d3

Welcome to the technical support center for the bioanalysis of Istradefylline using LC-MS/MS with Istradefylline-13C,d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to matrix effects and to offer troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Istradefylline?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Istradefylline, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression or enhancement, leading to inaccurate quantification of the analyte. In the context of Istradefylline bioanalysis, endogenous components like phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source, compromising the reliability of the results.

Q2: How does the use of a stable isotope-labeled internal standard like Istradefylline-13C,d3 help in mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) such as Istradefylline-13C,d3 is the gold standard for compensating for matrix effects.[1] Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1]

Q3: What are the common sample preparation techniques for Istradefylline analysis in biological matrices?

A3: The most commonly cited sample preparation method for Istradefylline in plasma is protein precipitation.[2] This technique involves adding a solvent like acetonitrile or methanol to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing Istradefylline and its internal standard is injected into the LC-MS/MS system. This method is relatively simple and fast.

Q4: What are the typical LC-MS/MS parameters for Istradefylline analysis?

A4: While specific parameters can vary, a common approach involves:

-

Column: A reversed-phase C18 column.[2]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous solution containing an additive like formic acid or a phosphate buffer.[2][3]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection of Istradefylline and Istradefylline-13C,d3.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of Istradefylline, with a focus on matrix effects.

Problem 1: High variability in analyte response or poor reproducibility.

-

Question: My quality control (QC) samples are showing high variability between different lots of biological matrix. What could be the cause?

-

Answer: This issue is often indicative of inconsistent matrix effects. Different lots of plasma or serum can have varying compositions of endogenous substances, leading to different degrees of ion suppression or enhancement.

-

Troubleshooting Steps:

-

Verify Internal Standard Performance: Ensure that the response of Istradefylline-13C,d3 is also varying in a similar pattern to the analyte. If the analyte-to-IS ratio is consistent, the IS is effectively compensating for the matrix effect.

-

Evaluate Sample Cleanup: If the variability is unacceptable, consider optimizing your sample preparation method. A more rigorous cleanup, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), might be necessary to remove interfering components.

-

Chromatographic Separation: Modify your LC gradient to better separate Istradefylline from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.

-

-

Problem 2: Low analyte recovery.

-

Question: I am observing low recovery for Istradefylline. How can I determine if this is due to extraction inefficiency or matrix effects?

-

Answer: It is crucial to distinguish between recovery from the extraction process and signal suppression due to matrix effects.

-

Troubleshooting Steps:

-

Perform a Recovery Experiment: Compare the peak area of Istradefylline in pre-extraction spiked samples (spiked before sample preparation) to that in post-extraction spiked samples (spiked into the final extract from a blank matrix). This will give you the true extraction recovery.

-

Assess Matrix Effect: Quantify the matrix effect by comparing the peak area of a post-extraction spiked sample to a neat solution of Istradefylline at the same concentration. A value significantly less than 100% indicates ion suppression.

-

Optimize Extraction: If extraction recovery is low, experiment with different extraction solvents or SPE cartridges. Adjusting the pH of the sample can also improve the extraction efficiency for Istradefylline.

-

-

Problem 3: Inconsistent internal standard response.

-

Question: The peak area of my internal standard, Istradefylline-13C,d3, is highly variable across my sample batch. Should I be concerned?

-

Answer: Yes, significant variability in the IS response can be a red flag. While the IS is meant to track the analyte's behavior, large fluctuations can indicate severe and inconsistent matrix effects or issues with the analytical process.

-

Troubleshooting Steps:

-

Check for Matrix Overload: Extremely high levels of matrix components can suppress the signal of both the analyte and the IS to a point where the response is no longer reliable. Consider diluting the sample if possible without compromising sensitivity.

-

Investigate Sample Preparation: Inconsistent sample preparation can lead to varying amounts of matrix components in the final extract. Ensure your procedure is robust and reproducible.

-

LC-MS System Check: Rule out any instrument-related issues, such as a dirty ion source or inconsistent spray, which can also cause signal variability.

-

-

Data Presentation

The following tables present illustrative quantitative data for matrix effect and recovery assessment in the bioanalysis of Istradefylline. Please note: As specific validation data from a single public source is limited, these tables are representative examples based on typical LC-MS/MS bioanalytical validation results.

Table 1: Recovery and Matrix Effect of Istradefylline in Human Plasma

| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |

| Istradefylline | 5 | 92.5 | 4.8 | 95.2 | 6.1 |

| 50 | 94.1 | 3.5 | 93.8 | 5.5 | |

| 500 | 93.7 | 4.1 | 96.0 | 4.9 | |

| Istradefylline-13C,d3 | 100 | 93.3 | 4.3 | 94.5 | 5.8 |

Table 2: Internal Standard Normalized Matrix Factor

| Analyte | Concentration (ng/mL) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor | RSD (%) |

| Istradefylline | 5 | 0.95 | 0.94 | 1.01 | 3.2 |

| 50 | 0.94 | 0.95 | 0.99 | 2.8 | |

| 500 | 0.96 | 0.94 | 1.02 | 3.5 |

Experimental Protocols

1. Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Addition Method)

This protocol is used to quantify the extent of ion suppression or enhancement.

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Spike Istradefylline and Istradefylline-13C,d3 into the mobile phase or reconstitution solvent at low, medium, and high QC concentrations.

-

Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) using the validated sample preparation method. Spike Istradefylline and Istradefylline-13C,d3 into the final, extracted blank matrix at the same QC concentrations as Set A.

-

Set C (Pre-Extraction Spike): Spike Istradefylline and Istradefylline-13C,d3 into the biological matrix before the extraction process at the same QC concentrations.

-

-

Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

-

Calculations:

-

Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

-

Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

-

Internal Standard Normalized Matrix Factor = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

-

2. Protocol for Qualitative Assessment of Matrix Effect (Post-Column Infusion)

This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.

-

Setup:

-

Infuse a standard solution of Istradefylline and Istradefylline-13C,d3 at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a T-fitting.

-

-

Injection of Blank Matrix: While the standard solution is being infused, inject an extracted blank matrix sample onto the LC column.

-

Data Acquisition: Monitor the signal of the infused analytes. A stable baseline will be observed. Any dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.

Visualizations

Caption: Workflow for Quantitative Assessment of Matrix Effects.

References

Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of Istradefylline

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the LC-MS analysis of Istradefylline, with a specific focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of Istradefylline?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Istradefylline, in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1]

Q2: What are the common sources of ion suppression in Istradefylline analysis?

A2: The primary sources of ion suppression are endogenous components of the biological matrix, such as phospholipids, salts, and proteins, that are not completely removed during sample preparation.[2] Exogenous contaminants, like polymers leached from plasticware or mobile phase additives, can also contribute to this effect.[3]

Q3: How can I detect ion suppression in my Istradefylline LC-MS method?

A3: A common method is the post-column infusion experiment.[2] In this technique, a constant flow of Istradefylline solution is introduced into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[2] Another quantitative method is the post-extraction spike, where the response of Istradefylline in a clean solvent is compared to its response in a spiked, extracted blank matrix.[1]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Istradefylline analysis?

A4: While not strictly mandatory if other validation parameters are met, using a SIL-IS for Istradefylline is highly recommended. A SIL-IS co-elutes with Istradefylline and experiences similar ion suppression effects. By monitoring the analyte-to-IS ratio, the variability caused by ion suppression can be effectively compensated, leading to more accurate and precise quantification.[1]

Q5: Can the choice of ionization technique affect ion suppression for Istradefylline?

A5: Yes. Electrospray ionization (ESI) is commonly used for the analysis of small molecules like Istradefylline and is known to be susceptible to ion suppression.[3] Atmospheric pressure chemical ionization (APCI) is generally less prone to ion suppression from non-volatile matrix components.[3] The choice between ESI and APCI should be evaluated during method development to determine which provides better sensitivity and less matrix effect for Istradefylline.

Troubleshooting Guides

Problem: Poor peak shape (fronting, tailing, or splitting) for Istradefylline.

| Possible Cause | Suggested Solution |

| Inappropriate sample solvent | The sample solvent should be weaker than or of similar strength to the initial mobile phase to ensure proper peak focusing on the column. Reconstitute the extracted sample in the initial mobile phase. |

| Column contamination or degradation | Flush the column with a strong solvent wash recommended by the manufacturer. If peak shape does not improve, consider replacing the column. |

| Co-elution with an interfering peak | Optimize the chromatographic gradient to improve the separation between Istradefylline and the interfering component. Alternatively, improve the sample cleanup procedure to remove the interference. |

| High injection volume or concentration | Reduce the injection volume or dilute the sample to avoid overloading the column. |

Problem: Low or inconsistent Istradefylline signal intensity.

| Possible Cause | Suggested Solution |

| Significant ion suppression | Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components. Optimize the chromatography to separate Istradefylline from the suppression zones. |

| Suboptimal MS source parameters | Tune the mass spectrometer for Istradefylline to ensure optimal ionization and fragmentation. Adjust parameters like capillary voltage, gas flow rates, and temperature. |

| Mobile phase issues | Ensure the mobile phase is correctly prepared, and consider the use of additives like formic acid or ammonium formate to improve Istradefylline's ionization efficiency. However, be aware that some additives can also cause suppression. |

| Use of a non-ideal internal standard | If not using a SIL-IS, the chosen analog internal standard may not be adequately compensating for the variability. If possible, switch to a stable isotope-labeled internal standard for Istradefylline. |

Problem: High background noise in the chromatogram.

| Possible Cause | Suggested Solution |

| Contaminated mobile phase or LC system | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly to remove any contaminants. |

| Matrix components causing chemical noise | Improve the sample cleanup procedure to reduce the amount of matrix introduced into the system. A divert valve can be used to direct the early, unretained matrix components to waste instead of the MS source. |

| Electronic noise | Ensure proper grounding of the LC-MS system and check for any sources of electrical interference in the laboratory. |

Data Presentation

Table 1: Illustrative Example of Matrix Effect and Recovery Data for Istradefylline Analysis.

Disclaimer: The following data is a representative example for educational purposes and is based on typical values observed for small molecules in bioanalytical LC-MS/MS. Actual results for Istradefylline may vary.

| Sample Preparation Method | Analyte Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Protein Precipitation (PPT) | 10 | 95.2 | 78.5 (Suppression) |

| 500 | 96.1 | 82.1 (Suppression) | |

| Liquid-Liquid Extraction (LLE) | 10 | 85.4 | 92.3 (Slight Suppression) |

| 500 | 88.2 | 95.6 (Minimal Effect) | |

| Solid-Phase Extraction (SPE) | 10 | 92.7 | 98.1 (Minimal Effect) |

| 500 | 94.5 | 101.3 (Slight Enhancement) |

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Istradefylline in Rat Plasma

This protocol is adapted from a validated method for the simultaneous quantification of Levodopa and Istradefylline in rat plasma.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., 8-(3-chlorostyryl)caffeine).

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

LC System: UPLC system

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.2% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.5 min: 10% B

-

-

Flow Rate: 0.40 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Istradefylline: To be determined by direct infusion and optimization

-

Internal Standard: To be determined by direct infusion and optimization

-

-

Source Parameters:

-

Capillary Voltage: To be optimized

-

Source Temperature: To be optimized

-

Desolvation Gas Flow: To be optimized

-

Cone Gas Flow: To be optimized

-

Mandatory Visualizations

Caption: Signaling pathway of Istradefylline as an adenosine A2A receptor antagonist.

Caption: Workflow for identifying and mitigating ion suppression in LC-MS analysis.

References

Troubleshooting poor peak shape for Istradefylline and Istradefylline-13C,d3

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Istradefylline and its deuterated internal standard, Istradefylline-13C,d3.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape in HPLC and LC-MS analysis of Istradefylline and Istradefylline-13C,d3 can manifest as peak tailing, fronting, splitting, or broadening. Below are common causes and recommended solutions.

Q1: My Istradefylline peak is tailing. What are the potential causes and how can I fix it?

A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Istradefylline is a weakly alkaline compound, which can contribute to tailing.[1]

-

Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms in Istradefylline, causing tailing.

-

Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase with an additive like formic acid or phosphoric acid can suppress the ionization of silanol groups. A common mobile phase consists of acetonitrile and a phosphate buffer.[2]

-

Solution 2: Use a Base-Deactivated Column: Employ a column with end-capping or a different stationary phase (e.g., a hybrid particle column) designed to minimize silanol interactions.

-

-

Column Overload: Injecting too much sample can lead to peak tailing.

-

Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

-

Solution: Column Washing and Replacement: Flush the column with a strong solvent. If the problem persists, replace the column.

-

Q2: I am observing peak fronting for Istradefylline. What should I investigate?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

-

High Analyte Concentration/Solubility Issues: If the sample solvent is significantly stronger than the mobile phase, or if the analyte has poor solubility in the mobile phase at the injection concentration, fronting can occur. Istradefylline has low aqueous solubility.[5]

-

Solution 1: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and dilute your samples in the initial mobile phase.

-

Solution 2: Reduce Injection Volume: This will minimize the solvent mismatch effect.

-

-

Column Collapse: Operating a silica-based column at a high pH for an extended period can cause the stationary phase to dissolve, leading to poor peak shape.

-

Solution: Check Column Specifications: Ensure you are operating within the recommended pH range for your column.

-

Q3: My Istradefylline peak is split or has a shoulder. What could be the cause?

A3: A split or shoulder peak often indicates an issue with the sample introduction, the column, or the presence of a co-eluting impurity.

-

Partially Blocked Frit or Column Inlet: A blockage can cause the sample to be distributed unevenly onto the column head.

-

Solution: Reverse Flush or Replace Frit/Column: Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, replace the inlet frit or the entire column.

-

-

Co-eluting Impurity: An impurity or a related compound may be eluting very close to the main analyte peak. Istradefylline is known to have several process-related impurities and a photo-degradation product (Z-Istradefylline).[6][7][8][9]

-

Solution: Optimize Separation: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the main peak and the impurity.

-

-

Sample Solvent Effect: Injecting a large volume of a strong, non-polar solvent can cause peak distortion.

-

Solution: Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase.

-

Q4: Why are my Istradefylline and Istradefylline-13C,d3 peaks broad?

A4: Peak broadening can result from several factors, leading to decreased sensitivity and resolution.

-

Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

-

Solution: Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.

-

-

Column Degradation: An aging column can lose its efficiency, resulting in broader peaks.

-

Solution: Replace the Column: If other troubleshooting steps fail, the column may have reached the end of its lifespan.

-

-